![molecular formula C18H22BrN3O B2625370 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine CAS No. 2415452-45-6](/img/structure/B2625370.png)
5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine is a chemical compound with potential pharmacological applications. It is a pyrimidine derivative that has been synthesized and studied for its biological activity.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine is not fully understood. However, it is believed to act through the inhibition of certain enzymes or proteins involved in cellular processes such as DNA replication or cell signaling. This inhibition can lead to the death of cancer cells or the prevention of disease progression in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have selective cytotoxicity against certain types of cancer cells, while sparing normal cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine in lab experiments include its potential as a selective cytotoxic agent against cancer cells and its neuroprotective effects. However, its mechanism of action is still not fully understood, and further research is needed to determine its full potential as a therapeutic agent.
Zukünftige Richtungen
For research on 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine include further studies on its mechanism of action, as well as its potential use in combination therapies for cancer or neurological disorders. It may also be studied for its potential use as a diagnostic tool for certain types of cancer. Additionally, further optimization of the synthesis method may lead to improved yields and purity of the product.
Synthesemethoden
The synthesis of 5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine involves the reaction of 2-amino-5-bromopyrimidine with 1-(3-phenylpropyl)piperidin-4-ol in the presence of a coupling agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a brominating agent. This synthetic route has been optimized for high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine has been studied for its potential pharmacological applications. It has been shown to have activity against certain types of cancer cells, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease. It has also been studied for its potential use as a diagnostic tool for certain types of cancer.
Eigenschaften
IUPAC Name |
5-bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c19-16-13-20-18(21-14-16)23-17-8-11-22(12-9-17)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14,17H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUUHKDWUWOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

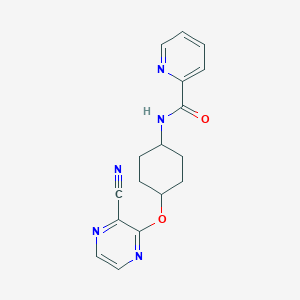
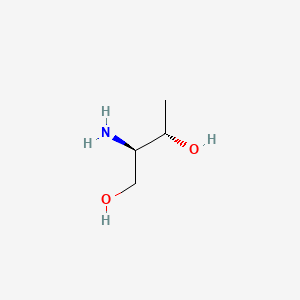
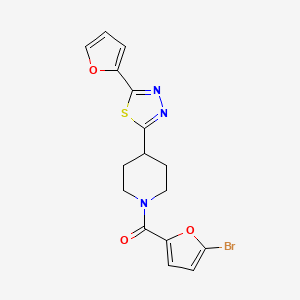
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)
amine](/img/structure/B2625293.png)
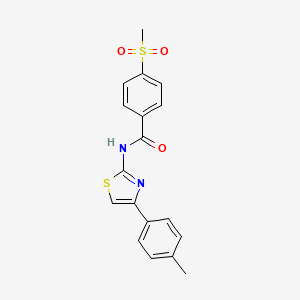

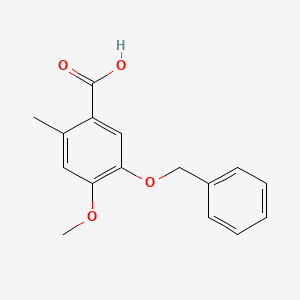
![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)
![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)